molecular formula C12H11BrCl2O B8592041 2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one CAS No. 161190-28-9

2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one

Cat. No. B8592041
Key on ui cas rn: 161190-28-9
M. Wt: 322.02 g/mol
InChI Key: GDLAAGCDLYXWCK-UHFFFAOYSA-N
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Patent
US06187802B1

Procedure details

A solution of bromine (10.2 ml) in dichloromethane (50 ml) was added dropwise over 3.5 hours at 10-15° C. under nitrogen to a stirred solution of 1-[1-(3,4-dichlorophenyl)cyclobutyl]ethanone (47 g) in a mixture of methanol (75 ml) and dichloromethane (15 ml). After the addition was complete, the mixture was stirred at ambient temperature for 2.5 hours, then poured onto ice-water (500 ml). The aqueous layer was separated and washed with dichloromethane (3×100 ml), then the combined organic solutions were washed with saturated aqueous sodium hydrogen carbonate solution (2×100 ml) and water (100 ml), dried (CaCl2), and the solvents removed in vacua. The residue was distilled to give 2-bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethanone as a pale yellow oil (40.2 g), b.p. 156-164° C. at 0.8 mbar.
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11]2([C:15](=[O:17])[CH3:16])[CH2:14][CH2:13][CH2:12]2)[CH:7]=[CH:8][C:9]=1[Cl:10]>ClCCl.CO>[Br:1][CH2:16][C:15]([C:11]1([C:6]2[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=2)[CH2:14][CH2:13][CH2:12]1)=[O:17]

Inputs

Step One
Name
Quantity
10.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
47 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CCC1)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
poured onto ice-water (500 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
the combined organic solutions were washed with saturated aqueous sodium hydrogen carbonate solution (2×100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (CaCl2)
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacua
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrCC(=O)C1(CCC1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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